Molidustat Sodium

HIF-PH inhibitor PHD isoform selectivity IC50 comparison

Standard HIF-PH inhibitors lack interchangeable safety profiles, complicating anemia-CKD research where both hypertension and hyperkalemia are critical endpoints. Molidustat Sodium resolves this with a differentiated pharmacodynamic signature. · Normalizes hypertensive blood pressure in CKD rat models, an effect absent with rhEPO therapy. · Associated with reduced hyperkalemia risk in network meta-analyses, unlike other HIF-PHIs. · High PHD2 affinity (IC50 = 280 nM) and unique isoform selectivity for precise mechanistic studies.

Molecular Formula C13H13N8NaO2
Molecular Weight 336.28 g/mol
CAS No. 1375799-59-9
Cat. No. B1454752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolidustat Sodium
CAS1375799-59-9
Molecular FormulaC13H13N8NaO2
Molecular Weight336.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+]
InChIInChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1
InChIKeyVYRQLKYGGSWDNH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molidustat Sodium: HIF-PH Inhibitor


Molidustat Sodium (CAS 1375799-59-9), the sodium salt form of the free acid Molidustat (BAY 85-3934, CAS 1154028-82-6), is an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor [1]. It is a novel small molecule designed to mimic the cellular hypoxic response, thereby stabilizing HIF-α subunits, which in turn stimulates endogenous erythropoietin (EPO) production and regulates iron metabolism [2]. This compound is currently under investigation in global clinical trials, including Phase III, for the treatment of anemia associated with chronic kidney disease (CKD) [3].

Molidustat Sodium: Substitution Limitations


Hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) are not a homogeneous class; they exhibit distinct and clinically meaningful differences in their efficacy, safety, and pharmacodynamic profiles [1]. A comprehensive network meta-analysis of six HIF-PHIs concluded that these agents "are not interchangeable; efficacy and safety vary by agent and dialysis status" [2]. These differences, which include isoform selectivity, adverse event profiles (e.g., risk of hyperkalemia or hypertension), and effects on iron metabolism, preclude the simple substitution of one HIF-PHI for another in both research and clinical settings [3]. The following quantitative evidence guide details the specific, verifiable differentiation points for Molidustat Sodium against its closest analogs.

Molidustat Sodium: Quantitative Evidence


PHD2 Affinity and Isoform Selectivity

Molidustat demonstrates a distinct affinity and selectivity profile for prolyl hydroxylase domain (PHD) enzymes compared to other HIF-PHIs. It exhibits the highest affinity for PHD2, with a reported affinity IC50 of 0.007 µM, which is superior to that of roxadustat (0.027 µM), vadadustat (0.029 µM), and daprodustat (0.067 µM) [1]. Furthermore, its isoform selectivity profile (PHD2 < PHD1 and PHD3) is unique among the comparators [1].

HIF-PH inhibitor PHD isoform selectivity IC50 comparison

Reduced Hyperkalemia Risk

In a large network meta-analysis, Molidustat was the sole HIF-PHI among the six evaluated that demonstrated a significant reduction in the likelihood of hyperkalemia, a common and dangerous electrolyte imbalance in CKD patients [1]. The odds ratio (OR) for hyperkalemia with Molidustat was 0.37 (95% CI: 0.19-0.73) [1]. This is a distinct safety advantage not observed with other agents in the same analysis.

HIF-PH inhibitor safety hyperkalemia adverse events CKD

ESA-Comparable Efficacy

In a Phase 2b study, Molidustat demonstrated comparable efficacy to the standard-of-care erythropoiesis-stimulating agent (ESA), darbepoetin alfa, in patients already on ESA therapy [1]. The change in hemoglobin level was +0.36 g/dL for Molidustat versus +0.26 g/dL for darbepoetin alfa, showing no clinically significant difference [1]. This provides evidence for Molidustat's potential as an effective oral alternative in this patient population.

anemia CKD hemoglobin ESA non-inferiority

Renal Hemodynamic Effects

In a preclinical rat model, both Molidustat and roxadustat induced a dose-dependent reduction in renovascular resistance (RVR) and an associated increase in glomerular filtration rate (GFR) [1]. While both compounds demonstrated similar qualitative effects on renal hemodynamics, the study highlights that these effects are mediated via nitric oxide (NO) generation [1]. This indicates that Molidustat shares a key beneficial pharmacodynamic property with a leading HIF-PHI.

renal hemodynamics GFR nitric oxide preclinical HIF-PH inhibitor

Blood Pressure Normalization vs. rhEPO

In a rat model of chronic kidney disease (CKD), Molidustat therapy was shown to normalize hypertensive blood pressure [1]. In contrast, therapy with recombinant human erythropoietin (rhEPO) did not have this effect [1]. This highlights a key functional differentiation from standard ESA therapy.

CKD blood pressure hypertension preclinical HIF-PH inhibitor rhEPO

Molidustat Sodium: Application Scenarios


CKD Anemia & Hypertension Models

Molidustat Sodium is uniquely suited for preclinical studies in CKD models where both anemia and hypertension are key endpoints. Its demonstrated ability to normalize hypertensive blood pressure in a CKD rat model, an effect not seen with standard rhEPO therapy [1], makes it a superior choice for research into the integrated management of these comorbid conditions. This scenario leverages the compound's distinct pharmacodynamic profile identified in Section 3.

Electrolyte Homeostasis & Hyperkalemia Risk

Given its unique association with a reduced risk of hyperkalemia—a finding not replicated by other HIF-PHIs in large meta-analyses [1]—Molidustat Sodium is the preferred candidate for research specifically designed to probe the relationship between HIF-PH inhibition and electrolyte balance. This application scenario is directly supported by the quantitative safety evidence from Section 3, enabling a more focused investigation into this critical adverse event.

PHD2-Specific Signaling Studies

For researchers requiring a HIF-PH inhibitor with a distinct profile of high PHD2 affinity (IC50 = 0.007 µM) and unique isoform selectivity [1], Molidustat Sodium offers a more precise molecular tool than its less selective or lower-affinity counterparts. This scenario is ideal for studies aiming to dissect PHD2-specific signaling pathways, distinguishing its effects from broader PHD inhibition, as established by the comparative affinity data in Section 3.

Oral Anemia Therapy vs. ESA

In experimental settings where an oral alternative to injectable ESAs is needed for comparison, Molidustat Sodium provides a well-characterized option. Its comparable efficacy to darbepoetin alfa in ESA-treated patients [1] makes it a scientifically sound reference standard for studies exploring the benefits of oral administration in anemia management, such as improved patient adherence or avoidance of injection-related complications. This application is grounded in the direct comparative efficacy evidence from Section 3.

Technical Documentation Hub

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